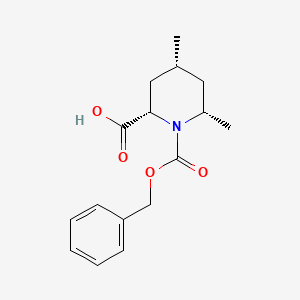

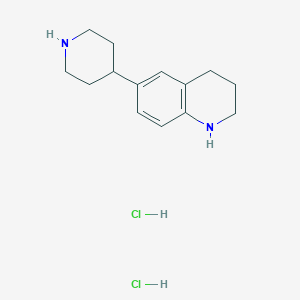

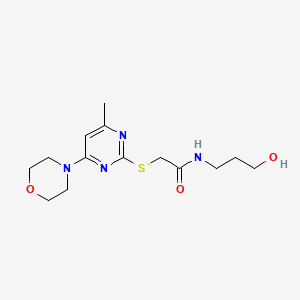

![molecular formula C8H13NO B2495250 [1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methanol CAS No. 1250167-12-4](/img/structure/B2495250.png)

[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methanol, also known as 1-Prop-2-ynylpyrrolidin-2-ylmethanol, is an organic compound belonging to the class of heterocyclic compounds. This compound has a wide range of applications in the field of organic synthesis and is used as an intermediate in the preparation of various pharmaceuticals and agrochemicals. It is also used as a precursor in the synthesis of various heterocyclic compounds. This compound is also used as a starting material in the synthesis of other compounds such as propargyl alcohols, propargyl amines and propargyl halides.

Applications De Recherche Scientifique

Crystal Structure Analysis:

- The triprolidinium cation of a compound involving "[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methanol" was analyzed, demonstrating complex crystal structures and interactions, including π–π interactions between benzene rings (Dayananda et al., 2012).

Catalysis in Chemical Synthesis:

- A study utilized a ligand derived from this compound in the catalytic enantioselective addition of terminal alkynes to cyclic imines, indicating its utility in producing chiral compounds (Munck et al., 2017).

- Another research focused on constructing unique polyheterocyclic systems through multicomponent reactions involving this compound, highlighting its role in creating complex molecular structures (Cao et al., 2019).

Potential in Organocatalysis:

- Research on the diastereoselective synthesis of a related compound underscored its potential as a ligand in metal-catalyzed reactions and as an organocatalyst (Russo et al., 2013).

Role in Organic Synthesis Reactions:

- The compound has been applied in the facile conversion of pyridine propargylic alcohols to enones, demonstrating its versatility in organic synthesis (Erenler & Biellmann, 2005).

Applications in Coordination Chemistry:

- Studies have shown its utility in the synthesis of nickel complexes with bidentate N,O-type ligands, further proving its significance in the field of coordination chemistry (Kermagoret & Braunstein, 2008).

Propriétés

IUPAC Name |

(1-prop-2-ynylpyrrolidin-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-2-5-9-6-3-4-8(9)7-10/h1,8,10H,3-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFSYXXIWVDCEDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCCC1CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

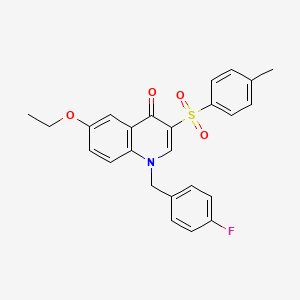

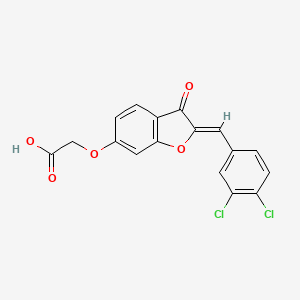

![(5-Methylpyrazin-2-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2495168.png)

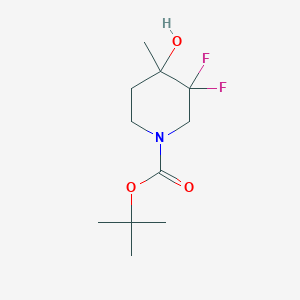

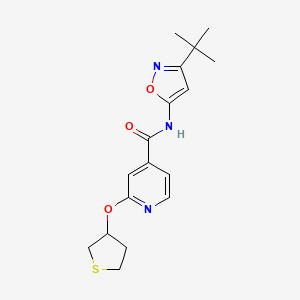

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2495171.png)

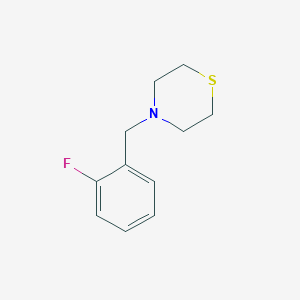

![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-[4-(trifluoromethoxy)phenyl]acetonitrile](/img/structure/B2495172.png)

![5a,6,8,8a-tetrahydro-10H-thieno[3,2-d]thieno[3',4':4,5][1,3]thiazolo[3,2-a]pyrimidin-10-one 7,7-dioxide](/img/structure/B2495181.png)

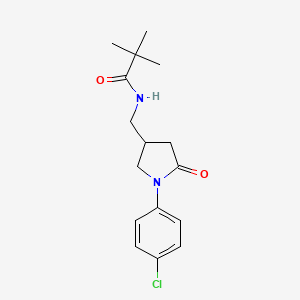

![3-(4-chlorophenyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2495186.png)